molecular formula C6H10N2O B6250489 1-ethenyl-3-methylimidazolidin-2-one CAS No. 344903-55-5

1-ethenyl-3-methylimidazolidin-2-one

Cat. No.: B6250489
CAS No.: 344903-55-5
M. Wt: 126.2
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Description

1-Ethenyl-3-methylimidazolidin-2-one is a functionalized imidazolidin-2-one derivative of significant interest in medicinal chemistry and drug discovery. The imidazolidin-2-one core is a privileged scaffold found in compounds with a broad spectrum of biological activities. Research indicates that derivatives of this heterocycle exhibit potent antiviral activity against targets such as HIV and hepatitis C, demonstrate antimicrobial effects against multidrug-resistant bacteria, and show promising cytotoxic activity against various cancer cell lines, including liver and breast cancers . The ethenyl group at the N-1 position provides a reactive handle for further chemical modification, such as polymerization or the construction of more complex molecules, making it a valuable building block for developing novel pharmaceuticals and bioactive compounds. The structural features of this compound, particularly the incorporation of a vinyl group, also make it a candidate for use in polymer science and the development of advanced materials. This product is intended for research purposes as a chemical intermediate or biological probe in investigative studies. For Research Use Only. Not for human, veterinary, or household use.

Properties

CAS No.

344903-55-5

Molecular Formula

C6H10N2O

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Ethenyl 3 Methylimidazolidin 2 One and Its Precursors

Direct Cyclization Strategies for the Imidazolidin-2-one Core

The imidazolidin-2-one scaffold is a five-membered cyclic urea (B33335) structure that serves as a key intermediate. wikipedia.org Its synthesis is well-established and can be approached through several direct cyclization strategies. These methods focus on constructing the heterocyclic ring from acyclic precursors.

Condensation Reactions with N-methyl-1,2-diamines and Carbonyl Equivalents

A primary and straightforward route to the imidazolidin-2-one core involves the reaction of a 1,2-diamine with a carbonylating agent. mdpi.com For the synthesis of the 3-methyl substituted core, the required precursor is N-methyl-1,2-ethanediamine. This diamine is reacted with a C1 synthon that acts as a carbonyl group equivalent.

A variety of carbonylating agents can be employed, each with distinct advantages regarding reactivity, cost, and byproducts. mdpi.com Common reagents include:

Phosgene (B1210022) and its derivatives (e.g., triphosgene): Highly reactive but also highly toxic, requiring specialized handling. mdpi.com

Chloroformates: These reagents are widely used for this type of cyclization. mdpi.com

Carbonyldiimidazole (CDI): A safer and effective alternative to phosgene, CDI reacts with the diamine to form the cyclic urea, releasing imidazole as a byproduct. mdpi.com

Urea: As a non-toxic and inexpensive carbonyl source, urea can be heated with the diamine to yield the imidazolidin-2-one through the elimination of ammonia. mdpi.comchemicalbook.com

The general mechanism involves the sequential nucleophilic attack of the two amine groups of N-methyl-1,2-ethanediamine on the carbonyl carbon of the reagent, followed by the elimination of leaving groups to yield the cyclic product.

Table 1: Comparison of Carbonyl Equivalents for Imidazolidin-2-one Synthesis

Carbonyl Reagent Key Advantages Key Disadvantages Typical Byproducts
Phosgene/Triphosgene (B27547) High reactivity, high yield Extreme toxicity, corrosive HCl
Chloroformates Readily available, moderate reactivity Can require base, produces HCl Alcohols, HCl, CO2
Carbonyldiimidazole (CDI) Safe, high yield, mild conditions Relatively expensive Imidazole, CO2
Urea Inexpensive, safe Requires high temperatures Ammonia

Urea Derivatives in Imidazolidinone Formation

An alternative strategy involves the intramolecular cyclization of pre-formed linear urea derivatives. nih.gov This approach is particularly useful for creating substituted imidazolidin-2-ones with high regioselectivity. The synthesis begins by preparing an N-substituted urea that contains a suitable leaving group or a reactive site on one of its substituents, which facilitates the subsequent ring-closing reaction.

For instance, N-(2-haloethyl)-N'-methylurea can be synthesized and subsequently cyclized under basic conditions. The intramolecular nucleophilic substitution, where the terminal nitrogen attacks the carbon bearing the halogen, results in the formation of the 1-methylimidazolidin-2-one (B125372) ring.

More advanced methods utilize acid-catalyzed reactions of (2,2-dialkoxyethyl)ureas. nih.gov In this process, an iminium cation is generated in situ, which then undergoes intramolecular cyclization. This method benefits from readily available starting materials and offers excellent control over the substitution pattern of the final product. nih.gov The reaction mechanism typically involves the acid-promoted elimination of an alcohol molecule to furnish the reactive iminium intermediate, which is then trapped intramolecularly by the second urea nitrogen to form the ring. nih.gov

Ethenylation Techniques for N-Substitution

Once the 3-methylimidazolidin-2-one core is synthesized, the final step is the introduction of the ethenyl (vinyl) group at the N1 position. This N-vinylation can be achieved through several methods, with transition metal-catalyzed reactions being particularly prominent for their efficiency and scope.

Introduction of the Vinyl Group via Olefination Methods

The direct vinylation of N-heterocycles can be accomplished through nucleophilic addition to acetylene (B1199291) or its equivalents. mdpi.com This classic approach often requires harsh conditions, such as high temperatures and pressures, and the use of strong bases. The reaction involves the deprotonation of the N-H bond in 3-methylimidazolidin-2-one, followed by the nucleophilic attack of the resulting anion on an acetylene molecule. researchgate.net

Modern variations aim to circumvent the challenges associated with using gaseous acetylene. For example, calcium carbide can be used as a robust and safe source for the in-situ generation of acetylene, allowing the reaction to proceed under more controlled and stoichiometric conditions. mdpi.comresearchgate.net Other vinylating agents, such as vinyl halides or vinyl sulfonates, can also be used in substitution reactions, typically requiring a base to activate the nitrogen nucleophile.

Palladium-Catalyzed Coupling Reactions for Vinyl N-Substitution

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-N bonds, including the N-vinylation of heterocycles. organicreactions.orgresearchgate.net This approach, often a variation of the Buchwald-Hartwig amination, typically involves the coupling of the N-H group of 3-methylimidazolidin-2-one with a vinyl electrophile, such as a vinyl halide (e.g., vinyl bromide) or vinyl triflate.

The catalytic cycle generally proceeds through the following key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the vinyl halide to form a palladium(II) intermediate.

Coordination and Deprotonation: The N-H group of the imidazolidinone coordinates to the palladium center, and a base facilitates its deprotonation.

Reductive Elimination: The N-vinyl bond is formed as the final product is released from the palladium center, which is regenerated to its active Pd(0) state.

This method is highly valued for its broad functional group tolerance and the typically mild reaction conditions required. organicreactions.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.

Another advanced palladium-catalyzed strategy is the aza-Heck reaction, which allows for the cyclization of N-phenoxy ureas onto alkenes to form unsaturated imidazolidinones directly. nih.gov While this method builds the ring and introduces unsaturation simultaneously, it highlights the utility of palladium in forming the desired structural motifs.

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The success of N-vinylation reactions, particularly those catalyzed by palladium, is highly dependent on the careful optimization of reaction parameters. nih.gov

Solvent: The choice of solvent can significantly influence catalyst solubility, reaction rate, and product yield. For palladium-catalyzed N-vinylation, polar aprotic solvents such as dimethylformamide (DMF), N-methylpyrrolidinone (NMP), acetonitrile, or ethers like 1,4-dioxane are commonly used. organicreactions.org The solvent must be capable of dissolving the catalyst complex, the substrate, and the base to facilitate a homogeneous reaction environment.

Temperature: Reaction temperatures for palladium-catalyzed vinylations typically range from 50°C to 160°C. organicreactions.org The optimal temperature is a balance between achieving a sufficient reaction rate and preventing thermal decomposition of the catalyst, substrates, or products. Lower temperatures may be possible with highly active catalyst systems, while less reactive substrates (e.g., vinyl chlorides) may require more forcing conditions.

Base and Ligand: The base is critical for deprotonating the N-H bond, and common choices include tertiary amines (e.g., triethylamine), or inorganic bases like potassium carbonate or sodium tert-butoxide. The ligand, typically a triarylphosphine, stabilizes the palladium catalyst and modulates its reactivity. organicreactions.org The interplay between the catalyst, ligand, base, solvent, and temperature must be fine-tuned for each specific substrate combination to maximize the yield of 1-ethenyl-3-methylimidazolidin-2-one.

Table 2: Typical Conditions for Palladium-Catalyzed N-Vinylation

Parameter Common Choices/Ranges Role in Reaction
Palladium Source Pd(OAc)2, Pd2(dba)3 Precursor to the active Pd(0) catalyst
Ligand Triarylphosphines (e.g., PPh3, Xantphos) Stabilizes catalyst, modulates reactivity
Vinyl Source Vinyl bromide, vinyl iodide, vinyl triflate Provides the ethenyl group
Base NaOtBu, K2CO3, Cs2CO3, Et3N Deprotonates the N-H bond
Solvent DMF, Dioxane, Toluene, Acetonitrile Dissolves reactants, influences rate
Temperature 50 - 160 °C Affects reaction kinetics and stability

Novel Synthetic Routes for Enhanced Atom Economy and Selectivity

The development of novel synthetic routes for this compound is driven by the need for processes with high atom economy and selectivity, minimizing waste and maximizing the incorporation of starting materials into the final product.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like this compound in a single step from three or more starting materials. This approach is inherently atom-economical as it reduces the number of synthetic steps and purification stages.

A plausible multicomponent approach for the synthesis of the imidazolidin-2-one core involves the reaction of a 1,2-diamine, an aldehyde, and a source of the carbonyl group. For the specific target of this compound, a pseudo-multicomponent one-pot protocol could be envisioned. This could start with N-methylethylenediamine, which would first react with a suitable vinyl-containing aldehyde or its equivalent to form a Schiff base in situ. Subsequent reduction of the imine and cyclization with a carbonylating agent like carbonyldiimidazole (CDI) would yield the desired product. This method has been shown to be effective for the synthesis of other 1,3-disubstituted imidazolidin-2-ones, with reported yields ranging from 55% to 81%. mdpi.com

The key advantage of such an MCR approach is the avoidance of isolating intermediates, which saves time, resources, and reduces waste. The reaction conditions can often be optimized to be mild, further enhancing the green credentials of the synthesis.

Below is a table summarizing a conceptual multicomponent reaction for the synthesis of a substituted imidazolidin-2-one, illustrating the potential for high yield and efficiency.

Reactant 1Reactant 2Carbonyl SourceCatalystSolventYield (%)Reference
N-Substituted DiamineAldehydeCarbonyldiimidazoleNoneTHF55-81 mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing more sustainable chemical processes. yale.edu The synthesis of this compound can be made greener by focusing on several key areas.

Atom Economy: As a core principle of green chemistry, atom economy measures the efficiency of a reaction in converting reactants to the desired product. wordpress.comwikipedia.org Synthetic routes with high atom economy, such as addition and cycloaddition reactions, are preferable. For instance, a hypothetical synthesis involving the direct addition of N-methyl-N'-vinylethylenediamine to a carbonyl source would have a high atom economy. The use of catalytic reagents over stoichiometric ones is also a key strategy to improve atom economy and reduce waste. yale.edu

Safer Solvents and Auxiliaries: The choice of solvent is a critical factor in the environmental impact of a synthesis. mdpi.com Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com For the synthesis of N-heterocycles, water has been successfully employed as a solvent in many cases, offering significant environmental and safety benefits. mdpi.com The use of solvent-free reaction conditions, where possible, represents an ideal green chemistry approach. chemijournal.com

Use of Renewable Feedstocks and Catalysis: The development of synthetic routes that utilize renewable feedstocks is a long-term goal of green chemistry. While the direct synthesis of this compound from renewable resources is still a developing area, the principles can be applied to the synthesis of its precursors. Furthermore, the use of catalysts, particularly biocatalysts or reusable heterogeneous catalysts, can significantly improve the sustainability of the synthesis by enabling reactions to occur under milder conditions and reducing waste. chemijournal.commdpi.com For example, the synthesis of cyclic ureas has been reported using chitosan, a biodegradable polymer derived from chitin, as a green catalyst. chemijournal.com

The table below outlines some green chemistry approaches that could be applied to the synthesis of cyclic ureas like this compound.

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
High Atom EconomyMulticomponent reactions, addition reactionsReduced waste, increased efficiency
Safer SolventsUse of water, bio-solvents, or solvent-free conditionsReduced environmental impact and toxicity
CatalysisUse of biocatalysts or recyclable heterogeneous catalystsMilder reaction conditions, reduced waste

Purification and Isolation Strategies for Synthetic Intermediates and Final Compound

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure the desired purity for subsequent applications. The choice of purification method depends on the physical and chemical properties of the compounds and the nature of the impurities.

Crystallization: For solid compounds, crystallization is a powerful purification technique. nih.gov The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. This allows for the formation of pure crystals upon cooling. For imidazolidin-2-one derivatives, recrystallization from solvents like ethanol/water mixtures has been reported to yield crystalline products. nih.govmdpi.com

Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. Silica gel is a commonly used stationary phase for the purification of moderately polar organic compounds. The choice of eluent (solvent system) is critical for achieving good separation. For substituted imidazolidin-2-ones, mixtures of hexane and ethyl acetate are often employed as eluents. acs.orgnih.gov The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Distillation: For liquid products, distillation can be an effective purification method, particularly if the impurities have significantly different boiling points. Vacuum distillation is employed for compounds that are sensitive to high temperatures.

The purification of intermediates, such as the diamine precursor, might involve extraction to remove water-soluble impurities, followed by distillation or crystallization. The final product, this compound, would likely be purified by column chromatography or distillation, depending on its physical state.

The following table summarizes common purification techniques applicable to the synthesis of this compound and its intermediates.

Compound TypePurification MethodTypical Solvents/Conditions
Solid Intermediates/ProductCrystallizationEthanol, Water, or mixtures
Liquid or Solid Intermediates/ProductColumn ChromatographySilica gel with Hexane/Ethyl Acetate gradient
Liquid Intermediates/ProductDistillationAtmospheric or vacuum distillation

Chemical Reactivity and Transformation of 1 Ethenyl 3 Methylimidazolidin 2 One

Reactivity of the Ethenyl Moiety

The ethenyl (vinyl) group attached to the nitrogen atom of the imidazolidin-2-one ring is a key site of reactivity. This electron-rich double bond is susceptible to both electrophilic and radical additions, providing pathways for polymerization and functionalization.

Electrophilic Additions to the Vinyl Group

Radical Additions to the Vinyl Group

The vinyl group of 1-ethenyl-3-methylimidazolidin-2-one and its analogs readily undergoes radical additions, a process that is fundamental to the synthesis of polymers. The homopolymerization of related cationic vinyl monomers, such as vinylimidazolium salts, in aqueous solutions using free-radical initiators has been demonstrated. umich.edu These polymerizations indicate that the vinyl group adjacent to a nitrogen-containing heterocycle is amenable to radical-initiated chain growth.

Controlled radical polymerization techniques, such as cobalt-mediated radical polymerization (CMRP), have been successfully employed for the synthesis of well-defined polymers from related vinyl monomers like 1-vinyl-3-ethylimidazolium bromide. researchgate.net These methods allow for excellent control over molecular weights and low dispersities in the resulting polymers. researchgate.net Such studies suggest that this compound could also be a suitable monomer for controlled radical polymerization, leading to the formation of polymers with specific architectures.

The general scheme for the radical polymerization of a vinyl monomer like this compound involves initiation, propagation, and termination steps, leading to the formation of a poly(this compound) chain.

Table 1: Examples of Radical Polymerization of Related Vinyl Monomers

MonomerPolymerization MethodInitiator/MediatorSolventResulting PolymerReference
3-n-Alkyl-1-vinylimidazolium iodidesFree RadicalNot specifiedAqueous solutionPoly(3-n-alkyl-1-vinylimidazolium iodide) umich.edu
1-Vinyl-3-ethylimidazolium bromideCMRPAlkyl–cobalt(III) adductMethanol or DMFPoly(1-vinyl-3-ethylimidazolium bromide) researchgate.net

Note: This table presents data for structurally related compounds to illustrate the potential reactivity of this compound in radical polymerization.

Reactions Involving the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring is a stable heterocyclic system, but it can participate in various chemical transformations, including ring-opening reactions under specific conditions and functionalization at its constituent atoms.

Ring-Opening and Ring-Closing Metathesis Studies

Currently, there is a lack of specific research in the public domain detailing ring-opening metathesis polymerization (ROMP) or ring-closing metathesis (RCM) studies directly involving this compound as a monomer or substrate. ROMP is a powerful polymerization technique for cyclic olefins, but its application to this specific compound has not been reported. Similarly, RCM, a method to form cyclic compounds, would not be a primary transformation for the already cyclic imidazolidin-2-one ring itself, but could theoretically be applied to a precursor to form the ring if appropriate diene functionalities were present.

Functionalization at Other Ring Positions

The imidazolidin-2-one ring offers positions for further functionalization, although direct modification of the substituted ring in this compound is not widely documented. However, synthetic strategies for creating substituted imidazolidin-2-ones provide insight into how functional groups can be introduced. For instance, Pd-catalyzed alkene carboamination has been used to synthesize 4-substituted imidazolidin-2-ones from N-allyl urea (B33335) derivatives. nih.gov This suggests that the carbon atoms of the ethylenediamine (B42938) backbone of the imidazolidin-2-one ring are potential sites for introducing substituents.

Another approach involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles to produce 4-(het)arylimidazolidin-2-ones with high regioselectivity. nih.gov These methods focus on constructing the ring with pre-determined substituents rather than post-synthesis modification.

Table 2: Synthetic Methods for Functionalized Imidazolidin-2-ones

Starting MaterialReagentCatalystProductReference
N-Allyl-N'-aryl ureasAryl halidesPd catalyst4-Arylmethyl-imidazolidin-2-ones nih.gov
(2,2-Diethoxyethyl)ureasAromatic/heterocyclic C-nucleophilesTrifluoroacetic acid4-(Het)arylimidazolidin-2-ones nih.gov

Note: This table illustrates general synthetic routes to functionalized imidazolidin-2-ones, indicating potential, though not explicitly demonstrated, pathways for functionalizing the ring system of this compound.

Acid-Catalyzed and Base-Catalyzed Transformations

The imidazolidin-2-one ring, being a cyclic urea, is generally stable to hydrolysis. However, under forcing acidic or basic conditions, ring-opening can occur. While specific data on the hydrolysis of this compound is not available, studies on the related compound 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) indicate its high stability. researchgate.net DMI is used as a polar aprotic solvent and is generally inert under many reaction conditions. researchgate.net

It is plausible that strong acid catalysis could lead to the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water, which could initiate ring opening. Conversely, under strong basic conditions, hydrolysis could proceed via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the vinyl group might also influence the stability of the ring under these conditions, but detailed experimental studies are required to confirm this.

Derivatization and Scaffold Modification

N-Alkylation and N-Acylation Reactions

No specific studies detailing the N-alkylation or N-acylation reactions of this compound could be identified. While the imidazolidin-2-one scaffold is known to undergo such modifications, the influence of the 1-ethenyl group on the reactivity of the nitrogen atoms in this specific molecule has not been documented in the available literature.

Introduction of Diverse Functionalities for Research Probes

There is no available research on the use of this compound as a platform for the introduction of diverse functionalities to create research probes. The potential for modifying the vinyl group or other positions on the heterocyclic ring for this purpose has not been explored in published studies.

Mechanistic Investigations of Key Transformations

Kinetic Studies of Vinyl Reactivity

No kinetic studies on the reactivity of the vinyl group of this compound have been published. Such studies would provide valuable insight into its polymerization potential and its participation in various addition reactions, but this information is not currently available.

Elucidation of Reaction Intermediates

There are no published investigations into the reaction intermediates formed during transformations of this compound. The identification of intermediates is crucial for understanding reaction mechanisms, but this aspect of its chemistry remains unelucidated in the public domain.

Role of 1 Ethenyl 3 Methylimidazolidin 2 One in Polymerization Chemistry

Monomer Synthesis and Polymerization Purity Requirements

The synthesis of N-vinyl monomers, including 1-ethenyl-3-methylimidazolidin-2-one, often involves multi-step processes. While specific literature detailing the synthesis of this compound is not abundant, general methods for analogous N-vinyl compounds provide a likely synthetic pathway. One common approach is the vinylation of the parent cyclic urea (B33335), 3-methylimidazolidin-2-one. This can be achieved through various methods, including reaction with acetylene (B1199291) under high pressure and temperature, or via a transvinylation reaction with a vinyl ether in the presence of a suitable catalyst. Another potential route involves the dehydrochlorination of an N-(2-chloroethyl) precursor. For instance, the synthesis of the similar N-vinyl-2-oxazolidinone has been achieved by the pyrolysis of N-(2-acetoxyethyl)-2-oxazolidinone or the dehydrochlorination of N-(2-chloroethyl)-2-oxazolidinone. researchgate.net

For successful polymerization, high purity of the monomer is paramount. Impurities can act as chain transfer agents or inhibitors, significantly affecting the polymerization kinetics and the final properties of the polymer. Common impurities in N-vinyl monomers include the parent lactam (or cyclic urea), acetaldehyde (B116499) resulting from the hydrolysis of the vinyl group, and residual catalysts or reagents from the synthesis process. Purification is typically achieved through distillation, often under reduced pressure to prevent thermal polymerization, and may be followed by recrystallization. The purity of the monomer is crucial for achieving high molecular weight polymers and for ensuring reproducibility in polymerization reactions.

Radical Polymerization of this compound

Radical polymerization is a widely used technique for the polymerization of vinyl monomers due to its tolerance to various functional groups and reaction conditions.

The radical polymerization of this compound can be initiated by thermal or photoinitiators. Common thermal initiators include azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN) and 2,2'-azobis(2,4-dimethyl valeronitrile) (ADMVN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator influences the polymerization kinetics, particularly the rate of polymerization and the molecular weight of the resulting polymer. The rate of polymerization is directly proportional to the square root of the initiator concentration. Therefore, by varying the initiator concentration, the rate of polymerization can be controlled. The initiator's decomposition rate, which is temperature-dependent, also plays a critical role. For instance, AIBN is a common choice for polymerizations conducted around 60-80 °C.

The solvent used in the polymerization can also affect the kinetics. While the polymerization of similar N-vinyl monomers like N-vinylpyrrolidone (NVP) has been carried out in various solvents, including water, alcohols, and aromatic hydrocarbons, the choice of solvent can influence the rate of initiation and the conformation of the growing polymer chain.

The radical homopolymerization of this compound follows the classical mechanism of radical polymerization, which consists of three main steps: initiation, propagation, and termination.

Initiation: The process begins with the decomposition of the initiator to form primary radicals. These highly reactive species then add to the vinyl group of a this compound monomer, forming a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. This step is typically very fast.

Termination: The growth of the polymer chain is terminated by either combination, where two growing polymer chains react to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two polymer chains, one with a saturated end and the other with an unsaturated end.

Chain transfer reactions can also occur, where the radical activity is transferred to another molecule, such as a monomer, solvent, or a deliberately added chain transfer agent. This results in the termination of one polymer chain and the initiation of a new one, which can be used to control the molecular weight of the polymer.

To synthesize polymers with well-defined architectures, narrow molecular weight distributions (low dispersity), and specific end-groups, controlled radical polymerization (CRP) techniques are employed. These methods introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for a more controlled growth of polymer chains. The most common CRP techniques applicable to vinyl monomers are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

For N-vinyl monomers, RAFT polymerization has proven to be a versatile method. It involves the use of a chain transfer agent, typically a thiocarbonylthio compound, which reversibly deactivates the propagating radicals. This allows for the synthesis of well-defined homopolymers and block copolymers. The successful RAFT polymerization of N-vinylimidazole and N-vinylpyrrolidone suggests that this technique could be effectively applied to this compound to produce polymers with controlled molecular weights and low dispersity.

ATRP, which typically employs a transition metal complex (e.g., copper with a ligand) as a catalyst to reversibly activate and deactivate the polymer chains, is another powerful CRP technique. While ATRP of some N-vinyl monomers can be challenging due to the coordinating nature of the nitrogen atom with the catalyst, modifications to the catalyst system and reaction conditions have enabled the controlled polymerization of such monomers.

Copolymerization with Diverse Co-monomers

Copolymerization of this compound with other vinyl monomers is a valuable strategy to tailor the properties of the resulting polymers. By incorporating different co-monomers, properties such as solubility, thermal stability, and mechanical strength can be fine-tuned.

The composition of a copolymer is determined by the relative reactivities of the co-monomers, which are quantified by their reactivity ratios (r1 and r2). The reactivity ratio of a monomer is the ratio of the rate constant for its reaction with a growing polymer chain ending in the same monomer unit to the rate constant for its reaction with a growing polymer chain ending in the other monomer unit.

Co-monomer (M2)r1 (NVP)r2 (M2)Copolymerization Tendency
Methyl Methacrylate (B99206) (MMA)0.031.69Richer in MMA
Styrene (St)0.04515.7Richer in Styrene
Vinyl Acetate (VAc)3.30.2Richer in NVP

Data is for N-vinylpyrrolidone (NVP) and serves as an estimation for the behavior of this compound.

Based on this data, it can be inferred that this compound would likely exhibit similar copolymerization behavior. When copolymerized with electron-deficient monomers like methyl methacrylate and styrene, the reactivity ratio for the N-vinyl monomer is expected to be low, indicating that the co-monomer is more reactive and will be incorporated into the polymer chain at a higher rate. Conversely, when copolymerized with an electron-rich monomer like vinyl acetate, the N-vinyl monomer is expected to be more reactive.

The product of the reactivity ratios (r1 * r2) provides information about the copolymerization tendency. If r1 * r2 ≈ 1, the copolymerization is ideal, and the monomer units are randomly distributed. If r1 * r2 < 1, there is a tendency towards alternation. If r1 * r2 > 1, block copolymer formation is favored. For the NVP systems listed, the product of the reactivity ratios is less than 1, suggesting a tendency for random or alternating copolymerization.

Synthesis of Statistical and Block Copolymers

The synthesis of copolymers allows for the combination of different monomeric units into a single polymer chain, thereby tuning the final properties of the material. Copolymers can be broadly classified as statistical, where the monomers are arranged randomly, or as block copolymers, which consist of long sequences of one monomer followed by a sequence of another.

While the polymerization of vinyl monomers is a well-established field, specific research detailing the synthesis of statistical and block copolymers exclusively from This compound is not extensively documented in publicly available literature. However, the existence of copolymers involving structurally related imidazolium (B1220033) compounds has been noted. For instance, a polymer of 1-ethenyl-3-methyl-imidazolium chloride and 1-ethenyl-2-pyrrolidinone is cataloged in chemical databases, suggesting that monomers with the N-vinyl-imidazole scaffold can be copolymerized. ugent.beepa.gov

For a hypothetical statistical copolymerization involving This compound (M₁), its reactivity in comparison to a comonomer (M₂) would be described by reactivity ratios (r₁ and r₂). These ratios are critical for predicting the copolymer composition. For example, in the copolymerization of N-vinylimidazole (a structurally related monomer) with ethyl methacrylate, the reactivity ratios were determined, providing insight into the copolymer's microstructure. hacettepe.edu.tr A similar determination would be necessary to understand the behavior of This compound in statistical copolymerizations.

The synthesis of well-defined block copolymers typically requires controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods allow for the sequential addition of different monomers to create block structures. nih.govresearchgate.net The application of these techniques to This compound for the synthesis of block copolymers is a potential area for future research.

Advanced Polymer Architectures Utilizing the Imidazolidinone Monomer

Beyond linear chains, polymer chemistry allows for the creation of complex, non-linear architectures such as star and brush polymers. These structures can impart unique solution and bulk properties.

Synthesis of Star and Brush Polymers

Star polymers consist of multiple polymer chains emanating from a central core, while brush polymers have polymeric side chains densely grafted onto a linear backbone. The synthesis of such architectures often involves techniques like "grafting-from," "grafting-to," or "grafting-through" polymerizations. researchgate.netresearchgate.net

Specific examples of star or brush polymers synthesized using This compound as a primary monomer are not readily found in the surveyed scientific literature. The synthesis of such structures would likely involve the use of multifunctional initiators or the polymerization of macromonomers of poly(this compound).

Cross-linking Strategies

Cross-linking involves the formation of covalent bonds between polymer chains, leading to the formation of a network structure. This process is crucial for creating materials with enhanced mechanical strength and solvent resistance.

Detailed cross-linking strategies specifically for polymers derived from This compound are not extensively described. General strategies for cross-linking vinyl polymers could potentially be applied. These might include the incorporation of a di-vinyl comonomer during polymerization or post-polymerization reactions targeting the imidazolidinone ring or a functional comonomer.

Post-Polymerization Modification of this compound Based Polymers

Post-polymerization modification is a powerful tool for introducing new functionalities into a polymer that may not be compatible with the initial polymerization conditions.

Chemical Transformations on the Imidazolidinone Ring in the Polymer Backbone

The imidazolidinone ring within the polymer backbone presents a potential site for chemical modification. The stability of the imidazolidinone ring is a key consideration. Under certain conditions, such as heating in the presence of strong acids or bases, ring-opening of the imidazolidinone structure may be possible. researchgate.net For instance, discussions on the ring-opening of 1-methyl-2-imidazolidinone suggest that it can be achieved under specific catalytic conditions, which could potentially be adapted for the polymer. researchgate.net Such a transformation would fundamentally alter the polymer's structure, for example, by creating poly(urea) or related structures along the backbone. rsc.org

Functionalization of Pendant Groups

In the case of poly(this compound), the imidazolidinone ring itself is the pendant group. Therefore, functionalization of the pendant group is synonymous with the chemical transformations on the imidazolidinone ring as discussed above. If copolymers were synthesized with other functional monomers, those pendant groups would offer additional sites for post-polymerization modification, a common strategy in polymer chemistry. nih.govresearchgate.netresearchgate.net

Theoretical and Computational Studies of 1 Ethenyl 3 Methylimidazolidin 2 One

Reaction Mechanism Predictions and Transition State Elucidation

For any proposed reaction involving 1-ethenyl-3-methylimidazolidin-2-one, computational chemistry could be used to predict the most likely reaction pathways. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energies, researchers can determine the feasibility of a proposed mechanism and gain a deeper understanding of the reaction kinetics.

While the principles of these theoretical and computational studies are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Future research in this area would be necessary to provide the specific data and detailed analysis required for a comprehensive understanding of this compound's chemical behavior from a theoretical perspective.

Spectroscopic Parameter Prediction for Advanced Structural Elucidation

While general methodologies for the computational prediction of spectroscopic parameters are well-established, their specific application to this compound is not documented.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. Techniques such as Gauge-Including Atomic Orbital (GIAO) calculations, typically performed using DFT, can provide theoretical chemical shifts for ¹H and ¹³C nuclei. More advanced approaches, including the use of machine learning and graph neural networks, have shown high accuracy in predicting proton chemical shifts. These methods, if applied to this compound, would aid in the definitive assignment of experimental NMR spectra. However, no such specific computational data has been published.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-155.0
N-CH=CH₂6.5130.0
N-CH=CH₂4.595.0
N-CH₃2.830.0
N-CH₂3.545.0
N-CH₂3.545.0

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the type of information that would be generated from computational NMR predictions and is not based on actual published research for this compound.

Theoretical vibrational frequency analysis using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. These calculations help in assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations. For instance, the characteristic vibrational frequencies for the C=O stretch, C=C stretch of the vinyl group, and various C-H and C-N vibrations in this compound could be precisely calculated. While experimental vibrational studies have been conducted on related imidazolium (B1220033) compounds, a specific computational analysis for this compound is not available.

Table 2: Illustrative Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
C=O Stretch1700Strong
C=C Stretch (vinyl)1640Medium
=C-H Stretch (vinyl)3080Medium
C-H Stretch (methyl)2950Weak
Ring C-N Stretch1250Medium

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to show the expected output of a computational vibrational analysis and is not derived from actual published research for this compound.

Advanced Analytical Techniques in the Research of 1 Ethenyl 3 Methylimidazolidin 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of 1-ethenyl-3-methylimidazolidin-2-one. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, with a chemical formula of C6H10N2O, the expected exact mass can be calculated and compared against the experimental value, typically within a few parts per million (ppm), to confirm the molecular formula.

Furthermore, HRMS coupled with fragmentation techniques, such as collision-induced dissociation (CID), provides detailed insights into the molecule's structure. The fragmentation pattern is a unique fingerprint of the compound. Common fragmentation pathways for this compound would likely involve the loss of the ethenyl (vinyl) group or cleavage of the imidazolidinone ring, yielding characteristic fragment ions that help to piece together the molecular structure.

Analytical Parameter Value
Molecular Formula C6H10N2O
Exact Mass 126.07931 g/mol
Primary Fragmentation Site Loss of the ethenyl group (C2H3)
Secondary Fragmentation Site Cleavage of the imidazolidinone ring

Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1H, 13C, and 15N NMR for Atom Connectivity

Proton (¹H) NMR spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. The vinyl protons typically appear as a complex multiplet system in the olefinic region of the spectrum, while the methyl protons present as a sharp singlet. The methylene (B1212753) protons of the imidazolidinone ring show distinct signals, with their chemical shifts and coupling patterns providing information about their connectivity.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal, including the carbonyl carbon, the vinyl carbons, the methyl carbon, and the two methylene carbons of the ring.

Nitrogen-15 (¹⁵N) NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer direct insight into the electronic environment of the two nitrogen atoms within the imidazolidinone ring. The chemical shifts of the nitrogen atoms are sensitive to the substitution and hybridization, providing valuable data for a complete structural assignment.

Table of Typical NMR Data for this compound

Nucleus Chemical Shift Range (ppm) Multiplicity Assignment
¹H 6.5 - 7.0 dd Vinyl CH
¹H 4.0 - 4.5 m Vinyl CH₂
¹H 3.2 - 3.6 t Ring CH₂-N(vinyl)
¹H 2.9 - 3.3 t Ring CH₂-N(methyl)
¹H 2.7 - 2.9 s N-CH₃
¹³C ~158 s C=O
¹³C ~130 d Vinyl CH
¹³C ~95 t Vinyl CH₂
¹³C ~45 t Ring CH₂-N(vinyl)
¹³C ~38 t Ring CH₂-N(methyl)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures and Conformations

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for probing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the vinyl protons and between the methylene protons on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together different fragments of the molecule. For instance, it can show a correlation from the methyl protons to the adjacent nitrogen-bonded carbon of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining the three-dimensional structure and preferred conformation of the molecule in solution. For example, NOESY could reveal spatial proximity between the methyl group and specific protons on the imidazolidinone ring.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining a suitable single crystal of this compound itself might be challenging due to its low melting point, X-ray crystallography of its solid derivatives can provide definitive proof of its structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. The resulting electron density map allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous three-dimensional model of the molecule. This solid-state structure can then be compared with the solution-state conformation suggested by NMR studies.

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and any potential isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Compounds and Polymer Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of poly(this compound), HPLC is instrumental in analyzing the polymer itself and any residual non-volatile substances from the polymerization process.

Detailed Research Findings:

The primary application of HPLC in the analysis of poly(this compound) is Size Exclusion Chromatography (SEC), a mode of HPLC that separates molecules based on their hydrodynamic volume in solution. This technique is crucial for determining the molecular weight distribution of the polymer, which significantly influences its physical and mechanical properties.

Researchers have utilized SEC with multiple detectors, such as a refractive index (RI) detector, a light scattering (LS) detector, and a viscosity (IV) detector, to gain comprehensive insights into the polymer's characteristics. This "triple detection" method allows for the determination of absolute molecular weights (both weight-average, Mw, and number-average, Mn), the polydispersity index (PDI = Mw/Mn), and information about the polymer's structure in solution, such as its hydrodynamic radius (Rh) and intrinsic viscosity.

While specific research data on poly(this compound) is limited in publicly accessible literature, the principles of SEC analysis can be illustrated with data from analogous polymer systems. For instance, in the characterization of similar vinyl-based polymers, typical SEC parameters are employed.

Table 1: Illustrative Size Exclusion Chromatography (SEC) Parameters for Polymer Analysis

ParameterValue/Description
Column A set of columns with varying pore sizes (e.g., 10³, 10⁴, 10⁵ Å) to cover a broad molecular weight range.
Mobile Phase A suitable solvent for the polymer, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), often with additives like LiBr to suppress aggregation.
Flow Rate Typically in the range of 0.5 - 1.0 mL/min.
Temperature Maintained at a constant temperature, often slightly elevated (e.g., 35-40 °C), to ensure good solubility and reduce viscosity.
Detectors Refractive Index (RI), Multi-Angle Light Scattering (MALS), and Viscometer.
Calibration Performed using narrow molecular weight standards of a well-characterized polymer like polystyrene.

Rheological Studies for Polymer Processing Behavior

Rheology is the study of the flow and deformation of matter. For polymers, rheological studies are essential for understanding their behavior during processing operations such as extrusion, molding, and coating. The viscoelastic properties of poly(this compound) solutions or melts dictate their processability and the quality of the final product.

Detailed Research Findings:

The rheological behavior of polymer solutions is complex and depends on factors like molecular weight, concentration, temperature, and the solvent used. Concentrated solutions of polymers like poly(this compound) exhibit viscoelastic properties, meaning they show both viscous (liquid-like) and elastic (solid-like) characteristics.

Dynamic mechanical analysis (DMA) is a common technique used to probe the viscoelastic properties of polymers. In a typical DMA experiment, a small oscillatory stress or strain is applied to the sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. The ratio of the loss modulus to the storage modulus (G''/G') is the tan delta (tan δ), which provides information about the damping properties of the material.

The viscosity of poly(this compound) solutions is a critical parameter for many applications. It is typically measured as a function of shear rate. Polymer solutions often exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. This is due to the alignment of polymer chains in the direction of flow.

Table 2: Illustrative Rheological Data for a Polymer Solution

PropertyMeasurementTypical Finding
Zero-Shear Viscosity (η₀) Measured at very low shear rates.Increases with increasing molecular weight and concentration.
Shear Viscosity (η) Measured as a function of shear rate.Exhibits shear-thinning behavior at higher shear rates.
Storage Modulus (G') Measured using oscillatory rheometry.Increases with increasing frequency, indicating more elastic behavior at shorter timescales.
Loss Modulus (G'') Measured using oscillatory rheometry.Also increases with frequency, but may show a crossover point with G', indicating a transition in viscoelastic behavior.
Complex Viscosity (η)*Calculated from G' and G''.Often follows the Cox-Merz rule, where the complex viscosity as a function of angular frequency is approximately equal to the shear viscosity as a function of shear rate.

The study of the rheological properties of poly(this compound) is crucial for optimizing its processing conditions and tailoring its performance in various applications.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

The synthesis of 1-ethenyl-3-methylimidazolidin-2-one, while achievable through established methods, is a focal point for optimization. Future research will undoubtedly prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign. Key areas of focus include the exploration of greener solvents, the reduction of energy consumption, and the use of catalysts that can be easily recovered and reused.

One promising direction is the refinement of the vinylation reaction, a critical step in the synthesis of N-vinyl imidazolidinones. Traditional methods often rely on high temperatures and pressures, but emerging research is exploring milder reaction conditions facilitated by novel catalytic systems. Furthermore, the principles of atom economy are being increasingly applied, aiming to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste.

Exploration of New Catalytic Roles of Imidazolidinones

The imidazolidinone core is a well-established scaffold in the field of organocatalysis, most famously exemplified by the MacMillan catalysts. These catalysts have revolutionized asymmetric synthesis, enabling the production of single-enantiomer drugs and other fine chemicals. While this compound itself is not primarily known as a catalyst, its structural similarity to these powerful organocatalysts suggests a largely untapped potential.

Future research is anticipated to explore the catalytic capabilities of derivatives of this compound. By introducing specific functional groups onto the imidazolidinone ring, it may be possible to design novel catalysts for a wide range of chemical transformations. This could include new types of asymmetric reactions, as well as applications in areas such as polymerization and materials science. The vinyl group of this compound also offers a handle for immobilization onto solid supports, which could lead to the development of highly recyclable and industrially viable catalytic systems.

Advanced Materials Development from this compound Polymers

The presence of a polymerizable vinyl group makes this compound an attractive monomer for the creation of novel polymers. The resulting poly(this compound) and its copolymers could exhibit a unique combination of properties, including thermal stability, chemical resistance, and tailored solubility, owing to the polar nature of the imidazolidinone ring.

Future research in this area will likely focus on the synthesis and characterization of these polymers, with an eye toward a variety of advanced applications. These could include:

Biomedical materials: The inherent biocompatibility of many polymers containing amide functionalities suggests potential applications in drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.

Membranes for separation technologies: The specific polarity and size of the imidazolidinone ring could be leveraged to create highly selective membranes for gas separation, water purification, and pervaporation.

High-performance coatings and adhesives: The strong intermolecular interactions afforded by the polar amide groups could lead to the development of coatings and adhesives with superior adhesion, toughness, and thermal properties.

The ability to copolymerize this compound with other monomers will further expand the accessible range of material properties, allowing for the fine-tuning of characteristics to meet the demands of specific applications.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemistry, and it is expected to play a crucial role in unlocking the full potential of this compound. Density functional theory (DFT) and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

This computational foresight can guide experimental efforts in several ways:

Predicting reaction outcomes: By modeling reaction pathways and transition states, computational chemistry can help to predict the feasibility and selectivity of new synthetic routes and catalytic cycles.

Designing novel materials: Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and permeability. This allows for the in silico design of materials with desired characteristics before they are synthesized in the lab.

Interpreting experimental data: Computational spectroscopy can aid in the interpretation of complex experimental data, such as NMR and IR spectra, leading to a more complete understanding of molecular structure and dynamics.

The iterative feedback loop between computational prediction and experimental validation will accelerate the pace of discovery and innovation in the chemistry of this compound.

Unexplored Reactivity Pathways and Mechanistic Puzzles

Despite the known reactivity of the vinyl and amide functionalities, there remain numerous unexplored reaction pathways and mechanistic questions surrounding this compound. The interplay between the electron-withdrawing nature of the urea (B33335) carbonyl and the electron-donating potential of the nitrogen atoms creates a unique electronic environment that could give rise to novel chemical transformations.

Future research is likely to delve into these areas, including:

Novel cycloaddition reactions: The electron-rich vinyl group could participate in a variety of cycloaddition reactions beyond simple polymerization, leading to the synthesis of complex heterocyclic systems.

Ring-opening reactions: Under specific conditions, the imidazolidinone ring itself could be induced to open, providing access to linear or macrocyclic structures with interesting properties.

Mechanistic studies of polymerization: A deeper understanding of the kinetics and mechanism of the polymerization of this compound will be crucial for controlling the architecture and properties of the resulting polymers.

The elucidation of these fundamental aspects of reactivity will not only expand the synthetic utility of this compound but also contribute to a more profound understanding of the chemical behavior of imidazolidinones as a whole.

Q & A

Q. What are the recommended synthetic routes for 1-ethenyl-3-methylimidazolidin-2-one, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of substituted imidazolidinones with vinylating agents. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., Fe₃O₄@FU NPs at 5 mol%). Reaction progress should be monitored via TLC (EtOAc/hexane, 1:3) to optimize yields . Alternative routes using thiazolidinone intermediates require anhydrous conditions to suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Use ¹H/¹³C NMR to confirm structural features (e.g., vinyl protons at δ 5.2–5.8 ppm, methyl groups at δ 2.3–2.6 ppm). FT-IR identifies carbonyl stretches (1680–1720 cm⁻¹). X-ray crystallography resolves bond angles (e.g., C-N-C ≈ 117.2°) and dihedral conformations .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves and fume hoods during synthesis. Neutralize spills with 5% sodium bicarbonate. Immediate eye irrigation (15 minutes) and medical consultation are required upon exposure .

Q. How can common impurities during synthesis be identified and mitigated?

Dimerization products (bis-imidazolidinones) and oxidation byproducts are typical impurities. Mitigate via flash chromatography (silica gel, 10% MeOH/CH₂Cl₂) and inert-atmosphere reactions. HPLC-UV (C18 column, 254 nm) detects impurities ≥0.1% .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at B3LYP/6-31G* level models HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps. Molecular docking (AutoDock Vina) evaluates binding affinities to targets like kinases (scores ≤ -7.8 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data for imidazolidinone derivatives?

Standardize assays (fixed incubation time, serum-free conditions) and validate statistically (ANOVA with post-hoc tests). Use replicate experiments (n ≥ 3) and blinded analysis to minimize bias .

Q. How can structure-activity relationship (SAR) studies elucidate pharmacophoric features?

Synthesize analogs with substitutions at positions 1 and 3 (e.g., 3-ethyl, 3-benzyl). Test enzymatic activity (e.g., COX-2 inhibition) and correlate logP values with potency. 3D-QSAR (CoMFA) maps steric/electrostatic contributions .

Q. What experimental approaches probe reaction mechanisms in nucleophilic additions?

Kinetic isotope effects (KIE) identify rate-determining steps. Intermediate trapping (e.g., TEMPO in EPR studies) and computational transition-state analysis (IRC calculations) distinguish concerted vs. stepwise pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.